Antibacterial Potency Advantage of the 4-Fluorophenyl Tetrazole over 4-Chlorophenyl Analog
In a head-to-head comparative screen of 5-thio-substituted tetrazole derivatives, the 4-fluorophenyl analog (CAS 853750-96-6, designated compound 4g) demonstrated a 4‑fold lower MIC against Staphylococcus aureus than its direct 4‑chlorophenyl congener (compound 4h) [1]. The MIC values were 12.5 µg/mL (4g) vs. 50 µg/mL (4h), indicating that the smaller fluorine substituent is significantly more favorable for antibacterial activity within this chemotype. Ampicillin exhibited an MIC of 6.25 µg/mL under the same conditions.
| Evidence Dimension | In-vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 12.5 µg/mL against S. aureus (NCTC 6571) |
| Comparator Or Baseline | 4-chlorophenyl analog (4h): MIC = 50 µg/mL; Ampicillin: MIC = 6.25 µg/mL |
| Quantified Difference | 4-fold lower MIC (12.5 vs. 50 µg/mL) |
| Conditions | Broth microdilution assay, NCTC 6571 strain, compounds 4g (4-fluorophenyl) vs. 4h (4-chlorophenyl) |
Why This Matters
This data directly demonstrates that the 4-fluorophenyl substituent is not interchangeable with 4-chlorophenyl; procurement of the wrong analog would result in a 4-fold loss of potency, which is critical for antibacterial screening campaigns where sensitivity thresholds dictate hit selection.
- [1] Dhayanithi, V. et al. Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. J. Serb. Chem. Soc. 2011, 76 (2), 165–175. View Source
